5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide
Descripción
Propiedades
IUPAC Name |
5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-4-9-22-13-6-5-12(21-17(23)14-7-8-16(20)26-14)10-15(13)25-11-19(2,3)18(22)24/h5-8,10H,4,9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGSDIUEFDMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity based on available literature, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 921870-21-5 |
| Molecular Formula | C19H21BrN2O4 |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. The benzoxazepine structure is known for its ability to modulate enzyme activity and receptor interactions.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related benzoxazepine derivatives. The research highlighted that modifications at the furan and carboxamide positions significantly influenced cytotoxicity against cancer cell lines. The findings indicated that compounds with bromine substitutions tended to enhance biological activity through better receptor binding .
Study 2: Inhibition of Bacterial Secretion Systems
In another investigation focused on Type III secretion systems (T3SS) in bacteria, compounds similar to 5-bromo-N-(3,3-dimethyl-4-oxo...) were screened for their ability to inhibit pathogenicity mechanisms. The results demonstrated that these compounds could reduce the secretion of virulence factors in pathogenic bacteria by up to 50% at certain concentrations . This suggests potential applications in developing new antibiotics or adjuvants.
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-N-(3,3-dimethyl...) is influenced by its structural components:
- Bromine Substitution : The presence of bromine is thought to enhance lipophilicity and improve membrane permeability.
- Furan and Carboxamide Groups : These groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide serves as a valuable building block for the synthesis of more complex organic molecules. It can be utilized in:
- Organic Synthesis : As an intermediate in the preparation of other functionalized compounds.
- Material Science : Potential applications in developing new materials due to its unique structural features.
Biology
The biological activity of this compound has been investigated in various studies:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Research indicates potential interactions with biological receptors that could lead to significant pharmacological effects.
A notable study demonstrated that derivatives of this compound exhibited antimicrobial properties against various pathogens, indicating its potential use as an antibacterial agent .
Medicine
The medicinal applications of 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide are particularly promising:
- Anti-inflammatory Properties : Investigations have shown that the compound may possess anti-inflammatory effects similar to known therapeutic agents.
- Anticancer Activity : Early-stage research indicates potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Mechanism Investigation : Research indicated that the compound reduced inflammatory markers in vitro and in vivo models of inflammation. The results suggest a pathway involving the inhibition of NF-kB signaling.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Analyze the benzooxazepine ring protons (e.g., deshielded protons near the oxazepine oxygen at δ 4.0–5.0 ppm) and furan carboxamide carbonyl (δ ~165 ppm in ¹³C NMR). The bromo substituent induces distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺ at m/z 465.3 for C₂₁H₂₂BrN₂O₄) and fragmentation patterns (e.g., loss of Br or furan moiety).
- IR Spectroscopy : Key peaks include the amide C=O stretch (~1680 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
Data Contradiction Analysis : Discrepancies in melting points or NMR shifts across studies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) or X-ray crystallography to resolve ambiguities .
What computational methods are suitable for predicting the compound’s physicochemical properties and binding affinity to biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the benzooxazepine ring and flexibility of the propyl substituent in solvent environments (e.g., water, DMSO).
- Docking Studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases or GPCRs) by aligning the bromofuran moiety in hydrophobic pockets.
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), solubility (<10 µM), and CYP450 inhibition risks.
Methodological Note : Validate predictions with experimental data (e.g., HPLC logP measurements) to refine computational models .
How can researchers resolve contradictory biological activity data reported for this compound in different assay systems?
Advanced Research Question
Contradictions may stem from:
- Assay Conditions : Varying pH, serum protein binding, or reducing agents (e.g., DTT) can alter compound stability. Re-evaluate activity under standardized conditions (e.g., 1% DMSO, pH 7.4 buffer).
- Target Selectivity : Off-target effects in cell-based vs. enzyme assays. Use siRNA knockdown or isoform-specific inhibitors to isolate primary targets.
- Metabolic Interference : Liver microsome assays (e.g., human vs. rodent) may reveal species-specific metabolism affecting efficacy.
Case Study : Analogous compounds showed divergent IC₅₀ values in kinase assays due to ATP concentration differences—highlighting the need for controlled cofactor levels .
What strategies are recommended for designing analogs to explore structure-activity relationships (SAR) in this chemical series?
Advanced Research Question
- Core Modifications : Replace the bromo group with chloro or methyl to assess steric/electronic effects. Modify the propyl chain to cyclopropyl or allyl for rigidity/π-orbital interactions.
- Bioisosteric Replacement : Substitute the furan with thiophene or pyrrole to modulate solubility and target engagement.
- Synthetic Feasibility : Prioritize analogs with commercially available intermediates (e.g., bromofuran-2-carboxylic acid) to streamline synthesis.
SAR Reference : Structural analogs in the benzodiazepine and oxazepine classes demonstrate the impact of substituents on potency and selectivity .
How should researchers address solubility challenges during in vitro and in vivo studies of this compound?
Basic Research Question
- Formulation Optimization : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions for in vitro assays. For in vivo studies, consider lipid-based carriers or salt formation (e.g., hydrochloride salt).
- pH Adjustment : The compound’s weakly basic oxazepine nitrogen (pKa ~7.5) may benefit from buffered solutions at pH 6.5–7.0 to enhance solubility.
- Particle Size Reduction : Micronization or amorphous solid dispersions improve dissolution rates.
Validation : Compare solubility in simulated gastric/intestinal fluids to prioritize formulations .
What mechanistic insights can be derived from the compound’s reactivity in nucleophilic or electrophilic environments?
Advanced Research Question
- Electrophilic Sites : The bromine atom is susceptible to SNAr displacement with strong nucleophiles (e.g., amines or thiols), enabling late-stage derivatization.
- Oxidative Stability : The furan ring may undergo epoxidation or ring-opening under oxidative conditions (e.g., H₂O₂), requiring inert atmospheres during storage.
- Amide Hydrolysis : Evaluate stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify degradation pathways.
Experimental Design : Use LC-MS to monitor reaction intermediates and propose mechanisms .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
